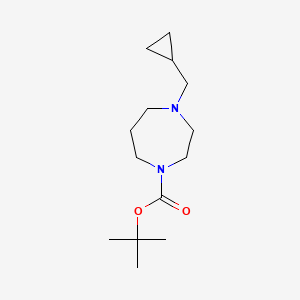
2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde
Vue d'ensemble
Description
2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde, also known as NTPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of nitrobenzaldehydes, which are known for their diverse biological activities. NTPB has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the prevention of the normal physiological functions of the enzyme, leading to the desired biological effects.
Biochemical and Physiological Effects:
2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the development of drugs for the treatment of oxidative stress-related disorders such as cancer and cardiovascular diseases. 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde is its potent inhibitory activity against various enzymes, making it a promising candidate for drug development. However, the limitations of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde include its low solubility in water, which makes it difficult to administer in vivo. This limits its potential applications in animal studies and clinical trials.
Orientations Futures
There are several future directions for the research of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde. One potential area of research is the development of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the development of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde-based drugs for the treatment of oxidative stress-related disorders such as cancer and cardiovascular diseases. Additionally, further studies are needed to investigate the potential applications of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde in other areas such as anti-inflammatory therapy and enzyme inhibition.
Applications De Recherche Scientifique
2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)4-5-18-9-3-1-2-8(14(16)17)7(9)6-15/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKWHPYXKNSPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCC(F)(F)F)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)
![4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline](/img/structure/B1472093.png)



![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)



![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)
